molecular formula C18H17BrN2O2 B2808846 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 868155-45-7

1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

カタログ番号: B2808846
CAS番号: 868155-45-7
分子量: 373.25
InChIキー: NFEVWBFGIHBQKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-bromophenyl group at position 3, a 2-hydroxyphenyl group at position 5, and a propan-1-one moiety at position 1. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities and structural versatility . The compound’s molecular formula is inferred as $ C{19}H{17}BrN2O2 $, with a molecular weight of approximately 397.26 g/mol, based on comparisons with structurally related compounds .

特性

IUPAC Name

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-18(23)21-16(14-5-3-4-6-17(14)22)11-15(20-21)12-7-9-13(19)10-8-12/h3-10,16,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVWBFGIHBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Substitution reactions:

    Final assembly: The final step involves coupling the substituted pyrazole with a propanone derivative under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

化学反応の分析

Structural Characterization

The compound’s structure is confirmed via:

  • X-ray Diffraction (XRD) : Crystallizes in the centrosymmetric space group P21/c with a racemic mixture1.
  • Spectroscopy :
    • IR : Peaks at 1680 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 1150 cm⁻¹ (C-N)3.
    • NMR :
      • ¹H NMR : δ 1.12–1.18 ppm (CH₃ triplet), 2.52–2.58 ppm (CH₂ quadruplet), 3.27–3.85 ppm (pyrazoline protons)3.
      • ¹³C NMR : Signals at 15.10 ppm (CH₃), 40.55 ppm (CH₂), and 165–170 ppm (C=O)3.

Nucleophilic Substitution at Bromine

The 4-bromophenyl group undergoes substitution reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd catalysts to form biaryl derivatives[^16]4.
  • SN2 Reactions : Bromine replaces with nucleophiles (e.g., amines, thiols) under basic conditions5.

Oxidation of the Dihydro-Pyrazole Ring

  • The 4,5-dihydro-1H-pyrazole ring oxidizes to a fully aromatic pyrazole using agents like H₂O₂ or KMnO₄63.
  • Product : 3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole6.

Ketone Reactivity

  • Reduction : The propan-1-one group reduces to a secondary alcohol using NaBH₄ or LiAlH₄3.
  • Condensation : Forms Schiff bases with primary amines under acidic conditions3[^19].

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield
Bromine substitutionPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives60–75%
Pyrazole oxidationH₂O₂, AcOH, 55°CAromatic pyrazole82%
Ketone reductionNaBH₄, MeOHSecondary alcohol68%
Schiff base formationNH₂R, HCl, EtOHImine derivatives70–85%

Stability and Degradation

  • Photodegradation : The 2-hydroxyphenyl group undergoes photooxidation to form quinones under UV light[^12].
  • Hydrolysis : Acidic/basic conditions cleave the pyrazoline ring, yielding 4-bromophenyl hydrazine and 2-hydroxypropiophenone 3.

科学的研究の応用

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that compounds similar to 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study highlighted the compound's ability to scavenge free radicals effectively, enhancing cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development in anti-inflammatory therapies .

Anticancer Activity
Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This property positions it as a promising lead compound for the development of new anticancer agents .

Material Science Applications

Polymer Composites
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research shows that adding this compound to polymers can improve their resistance to thermal degradation and enhance their mechanical strength, making them suitable for various industrial applications .

Analytical Chemistry Applications

Chromatographic Techniques
The compound has been utilized as a standard in chromatographic analyses due to its distinct spectral properties. Its presence aids in the calibration of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), facilitating accurate quantification of similar compounds in complex mixtures .

Case Studies

StudyFindingsImplications
Antioxidant Activity Assessment Demonstrated significant free radical scavenging abilityPotential use in dietary supplements and pharmaceuticals
Anti-inflammatory Mechanism Investigation Inhibition of TNF-alpha and IL-6 productionDevelopment of new anti-inflammatory drugs
Cytotoxicity Testing on Cancer Cell Lines Induced apoptosis in multiple cancer typesLead compound for anticancer drug development
Polymer Composite Research Enhanced thermal stability and mechanical strengthImproved materials for industrial applications

作用機序

The mechanism of action of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural Comparisons

Substituent Effects on Molecular Geometry

  • Dihedral Angles : In analogous pyrazolines, dihedral angles between the pyrazole ring and aromatic substituents range from 4.64° to 10.53°, depending on substituent bulk and electronic effects. For example:
    • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one exhibits dihedral angles of 5.38° (pyrazole/4-bromophenyl) and 85.48° (pyrazole/4-fluorophenyl) .
    • Compounds with hydroxyphenyl groups (e.g., 2-hydroxyphenyl) are expected to exhibit smaller dihedral angles due to intramolecular hydrogen bonding, though direct data are unavailable.

Crystal Packing and Hydrogen Bonding

  • The 2-hydroxyphenyl group in the target compound may form stronger intermolecular hydrogen bonds (e.g., O–H···O or O–H···N) compared to non-hydroxylated analogs. For instance: In 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one, C–H···F and C–H···O interactions stabilize the crystal lattice . Methoxy or chloro substituents (e.g., in ME-4, $ \text{C}{19}\text{H}{21}\text{BrN}4\text{O}2 $) introduce different packing motifs due to steric and electronic variations .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TLC $ R_f $ Reference
Target Compound $ \text{C}{19}\text{H}{17}\text{BrN}2\text{O}2 $ 397.26 4-Bromophenyl, 2-hydroxyphenyl N/A Inferred
ME-4 $ \text{C}{19}\text{H}{21}\text{BrN}4\text{O}2 $ 417.30 4-Bromophenyl, p-tolyl 0.54
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-... $ \text{C}{19}\text{H}{18}\text{BrFN}_2\text{O} $ 389.26 4-Bromophenyl, 4-fluorophenyl N/A
Cl-4-PQPP $ \text{C}{21}\text{H}{17}\text{ClN}_4\text{O} $ 376.84 4-Chlorophenyl, quinoxalin-6-yl N/A

Key Observations :

  • Bromine increases molecular weight and lipophilicity compared to chloro or fluoro analogs.
Computational and Spectroscopic Studies
  • Vibrational Spectroscopy: FT-IR peaks for C=O (1,690–1,710 cm⁻¹) and N–H (3,200–3,300 cm⁻¹) are consistent across pyrazolinones, with shifts depending on substituent electronegativity .

生物活性

1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole with appropriate reagents under controlled conditions. For instance, one method includes the use of anhydrous ethanol as a solvent and specific catalysts to enhance yield and purity .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) for related compounds ranged from 7.8 µg/mL against Staphylococcus aureus to lower values for other pathogens .

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus7.8
Compound BE. faecalis7.8
Compound CSalmonella spp.Varies

Anticancer Activity

Research has indicated that this pyrazole derivative exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed that it could inhibit cell proliferation in breast cancer and prostate cancer models, suggesting its potential as a lead compound for anticancer drug development .

Case Study:
In a study involving the NCI-60 cancer cell line panel, compounds structurally similar to this compound displayed moderate to good activity across multiple cell lines, indicating broad-spectrum anticancer potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It was shown to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), which is crucial in inflammatory responses. This suggests that such pyrazole derivatives could be useful in treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling: By affecting calcium signaling pathways, it can alter cellular responses to inflammatory stimuli.

Q & A

How can the molecular structure of this pyrazoline derivative be confirmed experimentally?

Answer:
The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Crystallization : Purify the compound via slow evaporation in solvents like ethanol or DCM to obtain diffraction-quality crystals .
  • Data Collection : Use a diffractometer (e.g., Agilent Eos Gemini) with Cu-Kα radiation. Parameters like unit cell dimensions (e.g., a=6.8148a = 6.8148 Å, b=11.1115b = 11.1115 Å) and space group (e.g., P1P1) are determined .
  • Refinement : Employ SHELXL for structure refinement, ensuring RR-factors < 0.04. Hydrogen bonding networks and dihedral angles between aromatic rings are analyzed to validate stereochemistry .

What synthetic strategies are effective for introducing the 4-bromophenyl and 2-hydroxyphenyl substituents?

Answer:
The synthesis involves multi-step condensation and cyclization :

Pyrazole Core Formation : React a diketone (e.g., chalcone derivative) with hydrazine hydrate under acidic conditions to form the dihydropyrazole ring .

Substituent Introduction :

  • 4-Bromophenyl : Use Suzuki-Miyaura coupling with a brominated aryl boronic acid.
  • 2-Hydroxyphenyl : Protect the hydroxyl group (e.g., as a silyl ether) during synthesis to prevent side reactions, followed by deprotection .

Characterization : Monitor reaction progress via 1H^1H/13C^13C NMR and LC-MS to confirm regioselectivity .

How can computational methods predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) and wavefunction analysis tools like Multiwfn are used:

  • Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl group reactivity) .
  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrazolines) to assess charge-transfer potential .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to study bond critical points in the pyrazole ring .

What challenges arise in refining crystallographic data for dihydropyrazoles?

Answer:
Common issues include:

  • Disorder in the Dihydrogenated Ring : Address using SHELXL’s PART and SIMU commands to model positional disorder .
  • Hydrogen Bonding Ambiguities : Use Olex2 or Mercury to visualize intermolecular interactions (e.g., O–H⋯N bonds) and refine hydrogen positions with riding models .
  • Twinned Crystals : Apply twin refinement protocols in SHELXL for non-merohedral twinning, validated by RmergeR_{\text{merge}} < 5% .

How can structure-activity relationships (SARs) be studied for this compound’s bioactivity?

Answer:
In vitro assays combined with molecular docking :

Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50_{50} values (e.g., 10–50 µM for quinoxaline analogs) .

Docking Studies : Use AutoDock Vina to simulate binding to targets like EGFR kinase (PDB: 1M17). Analyze binding poses of the 4-bromophenyl group in hydrophobic pockets .

SAR Modifications : Synthesize analogs (e.g., replacing Br with Cl or F) and compare activity trends .

What spectroscopic techniques resolve ambiguities in tautomeric forms of the pyrazole ring?

Answer:

  • 1H^1H NMR : Chemical shifts of NH protons (δ ~10–12 ppm) confirm enol-imine tautomerism. Integration ratios distinguish tautomeric populations .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm1^{-1}) and N–H (~3200 cm1^{-1}) validate keto-enol equilibria .
  • Variable Temperature (VT) NMR : Monitor tautomer ratios at 25°C vs. −40°C to assess thermodynamic stability .

How do solvent and temperature affect the compound’s stability during storage?

Answer:

  • Accelerated Stability Studies : Store samples in DMSO or ethanol at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC (e.g., 95% purity retention at 4°C) .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the bromophenyl group, confirmed by UV-Vis spectroscopy (λ~280 nm) .

What strategies mitigate regioselectivity issues during pyrazole ring formation?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6–8 hr) to favor kinetic control, improving regioselectivity to >90% .
  • Lewis Acid Catalysis : Use ZnCl2_2 or BF3_3·Et2_2O to direct cyclization toward the desired 3,5-substitution pattern .

How can intermolecular interactions influence crystallization behavior?

Answer:

  • Hydrogen Bonding : The 2-hydroxyphenyl group forms O–H⋯O/N bonds, favoring layered crystal packing (observed in P21/cP2_1/c space groups) .
  • π-Stacking : Bromophenyl and hydroxyphenyl groups engage in offset π-π interactions (3.5–4.0 Å spacing), analyzed via CrystalExplorer .

What analytical workflows validate purity for pharmacological studies?

Answer:

  • HPLC-MS : Use a C18 column (MeCN/H2_2O gradient) with ESI-MS detection (e.g., [M+H]+^+ at m/zm/z 399) to confirm >98% purity .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 60.31%, H: 4.29%) within ±0.3% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。